3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXLKZYVCVJXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC2=C1CC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The isopropyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized indazole derivatives.
Scientific Research Applications
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer drugs.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to cellular receptors, influencing signal transduction and cellular responses.
Pathway Modulation: By interacting with key proteins and pathways, the compound could exert effects on cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (Similarity: 0.98)
- Structural Difference : Methyl group at position 3 instead of isopropyl.
- Impact : Reduced steric bulk and lipophilicity compared to the isopropyl analog. This may enhance solubility but reduce membrane permeability.
- Synthesis : Prepared via cyclocondensation of hydrazines with cyclic ketones, followed by methylation .
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid Hydrochloride (CAS: 1423031-07-5)
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid (CAS: 1419222-80-2)
- Structural Difference : Cyclopropyl substituent at position 3.
- However, synthetic complexity increases due to strained ring systems .
Core Modifications
4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic Acid (Similarity: 0.97)
- Structural Difference : Cyclopentane-fused pyrazole core instead of tetrahydroindazole.
- Impact : Increased ring strain alters reactivity; the smaller ring may enhance solubility but reduce thermal stability .
Functional Group Derivatives
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid
- Structural Difference : Phenyl group at position 1.
- Impact : The bulky aromatic substituent may enhance π-π stacking interactions in protein binding pockets, useful in kinase inhibitor design .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is an organic compound belonging to the indazole family. It features a bicyclic structure, characterized by an isopropyl group at the third position and a carboxylic acid group at the fifth position of the tetrahydroindazole ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Binding : It may interact with cellular receptors, influencing signal transduction and cellular responses.
- Pathway Modulation : By interacting with key proteins and pathways, it can affect cellular processes such as proliferation and inflammation .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : In experimental models, it has shown significant anti-inflammatory effects. For instance, in the carrageenan-induced paw edema test, derivatives demonstrated notable efficacy with an effective dose (ED50) of approximately 3.5 mg/kg .
- Potential Anticancer Effects : Preliminary studies suggest that it may have anticancer properties, although detailed investigations are required to confirm these effects.
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | 6076-13-7 | 0.98 |
| 3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 1956331-97-7 | 0.95 |
| 3-Ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 1466865-03-1 | 0.97 |
The presence of the isopropyl group in this compound distinguishes it from others like 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and 3-Methyl derivatives. This structural feature can significantly influence its chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : In a study evaluating various indazole derivatives for anti-inflammatory effects, it was found that modifications at the carboxylic acid position could enhance activity against COX enzymes. The inhibition potency varied significantly across different derivatives .
- Anticancer Potential : A case study on related indazole compounds indicated promising results against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .
- Enzyme Interaction Studies : Research has shown that certain derivatives exhibit selective inhibition of enzymes like COX and LOX pathways involved in inflammatory responses. These findings suggest a potential therapeutic application in treating chronic inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted cyclohexane derivatives with hydrazine analogs. For example, refluxing 6-oxocyclohexane dicarboxamides with binucleophilic reagents in acetic acid under catalytic conditions (e.g., sodium acetate) yields tetrahydroindazole cores . Optimization can include varying reaction time, temperature (80–120°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate formation, while recrystallization from acetic acid improves purity .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry (e.g., triclinic crystal system with space group P1, as seen in related tetrahydroindazole derivatives) .
- NMR: - and -NMR identify proton environments (e.g., isopropyl group at δ 1.2–1.4 ppm) and carboxylic acid resonance near δ 170 ppm .
- FTIR: Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
Use in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related indazoles. For example:
- Antinociceptive activity: Tail-flick or hot-plate tests in rodent models, comparing dose-dependent latency changes against controls .
- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 or PDE inhibition) with IC calculations .
Advanced Research Questions
Q. How can factorial design improve the synthesis yield and purity of this compound?
A 2 factorial design evaluates variables like temperature (Factor A: 80°C vs. 120°C), catalyst loading (Factor B: 0.5 vs. 1.0 equiv), and reaction time (Factor C: 3 vs. 5 h). Response surface methodology (RSM) identifies interactions between factors, optimizing for maximum yield and minimal byproducts. Statistical tools (e.g., ANOVA) validate significance, with follow-up confirmatory runs .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?
- Molecular docking: Predict binding affinity to targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.
- ADMET prediction: Tools like SwissADME estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and toxicity (AMES test).
- MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported biological activity data?
- Comparative structural analysis: Overlay crystallographic data of analogs to identify substituent effects (e.g., isopropyl vs. phenyl groups altering steric hindrance) .
- Dose-response reevaluation: Test disputed activities across broader concentration ranges (e.g., 0.1–100 µM) in multiple cell lines.
- Meta-analysis: Pool data from studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers or methodological biases .
Q. What methodologies enable precise analysis of stereochemical outcomes in derivatives?
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA-3 and mobile phases of hexane:isopropanol (90:10).
- Circular dichroism (CD): Detects Cotton effects at 220–250 nm for carboxylic acid chromophores.
- XRD with anomalous dispersion: Assigns absolute configuration via Flack parameter refinement .
Methodological Notes
- Synthetic Reproducibility: Always report solvent purity (e.g., anhydrous acetic acid) and drying protocols (e.g., molecular sieves) to minimize variability .
- Data Validation: Cross-reference spectral data with published analogs (e.g., tetrahydroindazole carboxylates in ) .
- Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
